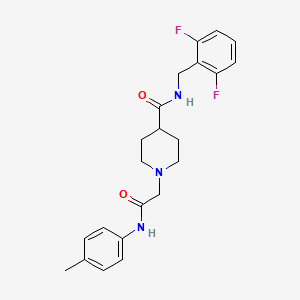

N-(2,6-difluorobenzyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

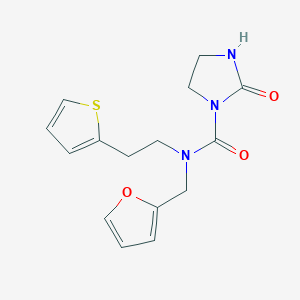

The compound N-(2,6-difluorobenzyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide is a synthetic molecule that likely belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse pharmacological activities, which can include modulation of neurotransmitter systems and enzyme inhibition. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related piperidine derivatives with various substitutions that impact their biological activity and affinity for different receptors and enzymes.

Synthesis Analysis

The synthesis of piperidine derivatives typically involves the introduction of various substituents to the piperidine ring to achieve desired biological activities. For example, in the first paper, a series of substituted benzyl piperidines were synthesized with different substituents on the aromatic ring, which affected their affinity for neurotransmitter transporters . Similarly, the second paper describes the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, where the introduction of bulky moieties and substituents on the nitrogen atom of benzamide significantly enhanced anti-acetylcholinesterase activity . These examples suggest that the synthesis of N-(2,6-difluorobenzyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide would also involve careful selection of substituents to achieve the desired chemical and pharmacological properties.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial in determining their interaction with biological targets. The presence of substituents like fluorine atoms or benzyl groups can influence the molecule's binding affinity and selectivity. For instance, the presence of a trifluoromethyl group in the compound discussed in the first paper modulated its function as an allosteric modulator of the serotonin transporter . The molecular structure of the compound would likely exhibit similar considerations, where the difluorobenzyl and tolylamino groups could impact its biological activity.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions depending on their substituents. The papers provided do not detail specific reactions for the compound , but they do suggest that the reactivity of such molecules can be tailored for specific biological functions. For example, the anti-acetylcholinesterase activity of the compounds in the second paper was influenced by the reactivity of the substituted benzamide moiety . The compound would likely be amenable to reactions that could further refine its activity or solubility.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, stability, and lipophilicity, are influenced by their molecular structure. The papers do not provide specific data on the compound , but they do indicate that the introduction of certain substituents can enhance the activity and bioavailability of these molecules. For instance, the introduction of a benzylsulfonyl group in the second paper's compound significantly increased its potency as an acetylcholinesterase inhibitor . The physical and chemical properties of N-(2,6-difluorobenzyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide would need to be characterized to understand its pharmacokinetic profile and therapeutic potential.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Evaluation

Compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, bearing piperazine carboxamides, exhibit moderate to good activities against tested bacterial and fungal strains. This showcases the potential of such structures in developing new antimicrobial agents (Jadhav et al., 2017).

Anti-Acetylcholinesterase Activity

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase (AChE) activity. Modifications in the benzamide moiety led to significant increases in activity, demonstrating the chemical flexibility and potential therapeutic utility of such derivatives (Sugimoto et al., 1990).

Antioxidant Application in Polypropylene Copolymers

Compounds like 1-(3,5-ditertiarybutyl-4-hydroxybenzyl)piperidine were synthesized and their performance as antioxidants in polypropylene copolymer (PPCP) was evaluated. These compounds exhibited significant thermooxidative stability, highlighting their utility in enhancing the durability of polymers (Desai et al., 2004).

Inhibition of Mycobacterium tuberculosis

Thiazole-aminopiperidine hybrid analogues were designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB, showing promising in vitro antituberculosis activity. This indicates the potential for developing new therapeutic agents targeting tuberculosis (Jeankumar et al., 2013).

Eigenschaften

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F2N3O2/c1-15-5-7-17(8-6-15)26-21(28)14-27-11-9-16(10-12-27)22(29)25-13-18-19(23)3-2-4-20(18)24/h2-8,16H,9-14H2,1H3,(H,25,29)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPFLINWPUZQKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NCC3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanethiol](/img/structure/B2524573.png)

![1-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]-3-fluorosulfonyloxybenzene](/img/structure/B2524576.png)

![N-(3,5-dimethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2524581.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2524582.png)

![2-(2-Methoxyethyl)-6-(2-methoxy-5-methylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2524583.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2524587.png)

![N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-(1,2,4-triazol-1-yl)ethanimidamide](/img/structure/B2524593.png)